molecular formula C7H8ClN3 B594601 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1210129-64-8

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B594601
CAS RN: 1210129-64-8
M. Wt: 169.612
InChI Key: CGLFWSRMJVZEGU-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C7H8ClN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11) . This indicates that the compound has a pyridopyrazine core with a chlorine atom at the 6th position. The compound can exist in four relatively stable conformations .


Physical And Chemical Properties Analysis

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These properties make it a valuable compound in drug research and development .

Organocatalytic Domino Michael-Hemiacetalization

This compound has been used as a reactant for organocatalytic domino Michael-hemiacetalization . This process is a key step in the synthesis of many biologically and pharmacologically active molecules .

Enantioselective Reduction

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been used in the enantioselective reduction process . This process is crucial in the preparation of chiral compounds, which are important in pharmaceutical applications .

Synthesis of Neo-Nicotinoid Insecticides

A practical synthesis of (6-chloro-3-pyridyl)methylamine, one of the key intermediates of neo-nicotinoid insecticides, has been developed . This highlights the importance of 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in the field of agrochemicals .

Preparation of Biologically Active Molecules

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in the treatment of various diseases .

Hydrolysis of Ethyl Ester

Finally, the hydrolysis of ethyl ester was done by aqueous HCl in dioxane . This process is an important step in the synthesis of many organic compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFWSRMJVZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672183
Record name 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

CAS RN

1210129-64-8
Record name 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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